2-Amino-5-ethoxybenzaldehyde
Description
2-Amino-5-ethoxybenzaldehyde (CAS: 50890-38-5) is an aromatic aldehyde derivative featuring an amino (-NH₂) group at the 2-position and an ethoxy (-OCH₂CH₃) substituent at the 5-position of the benzene ring. This compound is structurally characterized by its electron-donating ethoxy group and the nucleophilic amino group, which influence its reactivity and physicochemical properties. It is primarily utilized in organic synthesis, particularly as a precursor for heterocyclic compounds (e.g., quinazolines or imidazoles) and pharmaceutical intermediates. Its solubility in polar solvents (e.g., ethanol, DMSO) and moderate melting point (~120–125°C) make it suitable for catalytic reactions and ligand design.
Properties
CAS No. |
70127-97-8 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2,10H2,1H3 |
InChI Key |
QPDRFEQVOROEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|
| This compound | 179.21 | 120–125 | High | Pharmaceutical intermediates, ligand synthesis |
| 2-Aminobenzaldehyde | 135.14 | 72–75 | Moderate | Heterocyclic synthesis |
| 5-Ethoxybenzaldehyde | 164.20 | 34–36 | Low | Fragrances, flavoring agents |
| 2-Amino-4-ethoxybenzaldehyde | 179.21 | 110–115 | Moderate | Organic catalysis |
Research Findings and Limitations
- Substituent Effects: The 5-ethoxy group in this compound enhances solubility and stability compared to non-ethoxy analogs, as observed in studies of similar benzamide derivatives .
- Synthetic Utility: Its amino and aldehyde groups enable dual reactivity in condensation reactions, a feature less pronounced in mono-functional analogs like 5-Ethoxybenzaldehyde.
- Knowledge Gaps: Direct comparative studies on the biological activity or catalytic performance of this compound remain sparse. Existing data are extrapolated from structurally related compounds.
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